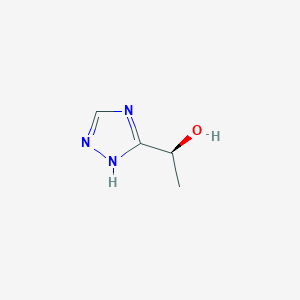
(S)-1-(1H-1,2,4-Triazol-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(1H-1,2,4-triazol-3-yl)ethan-1-ol is a chiral compound containing a triazole ring and an ethanol moiety. Compounds with triazole rings are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1H-1,2,4-triazol-3-yl)ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Ethanol Moiety: The ethanol group can be introduced via reduction of the corresponding ketone or aldehyde.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring is generally stable, but the ethanol moiety can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like SOCl2 (Thionyl chloride) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Triazole-containing compounds are often used as ligands in catalysis.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: Used in the design of enzyme inhibitors.
Medicine
Antifungal Agents: Triazole compounds are key components in antifungal medications.
Anticancer Agents: Some triazole derivatives have shown promise as anticancer agents.
Industry
Materials Science: Used in the development of new materials with specific properties.
Agrochemicals: Used in the formulation of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of (1S)-1-(1H-1,2,4-triazol-3-yl)ethan-1-ol would depend on its specific application. Generally, triazole compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve binding to the active site of an enzyme or interacting with a receptor to inhibit or activate its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(1H-1,2,4-triazol-3-yl)propan-1-ol: Similar structure with a propanol moiety instead of ethanol.
(1S)-1-(1H-1,2,4-triazol-3-yl)butan-1-ol: Similar structure with a butanol moiety instead of ethanol.
Uniqueness
Chirality: The (1S) configuration provides specific stereochemical properties that can influence biological activity.
Triazole Ring: The presence of the triazole ring imparts unique chemical and biological properties, making it a versatile scaffold in drug design and materials science.
Propriétés
Formule moléculaire |
C4H7N3O |
|---|---|
Poids moléculaire |
113.12 g/mol |
Nom IUPAC |
(1S)-1-(1H-1,2,4-triazol-5-yl)ethanol |
InChI |
InChI=1S/C4H7N3O/c1-3(8)4-5-2-6-7-4/h2-3,8H,1H3,(H,5,6,7)/t3-/m0/s1 |
Clé InChI |
WYZRLXYOIMXEBO-VKHMYHEASA-N |
SMILES isomérique |
C[C@@H](C1=NC=NN1)O |
SMILES canonique |
CC(C1=NC=NN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


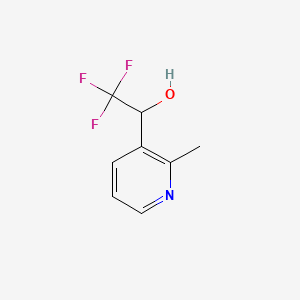
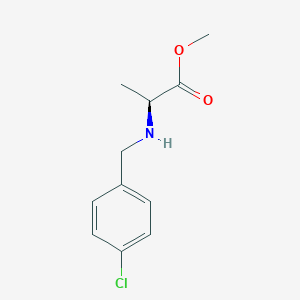

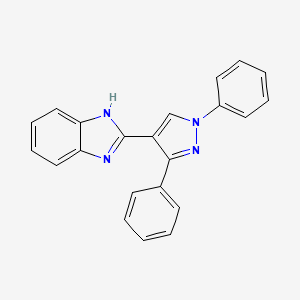


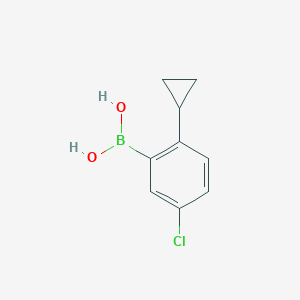
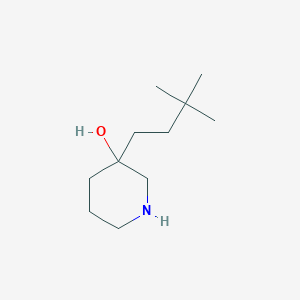
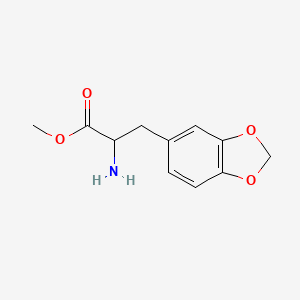
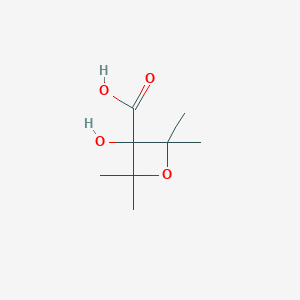
![1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13574870.png)
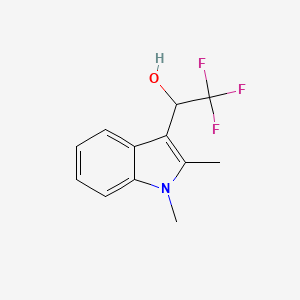
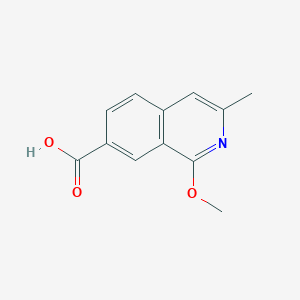
![2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B13574884.png)
